4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole
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Overview
Description
4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Nitration: Introduction of the nitro group into the pyrazole ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Etherification: Formation of the ether bond between the pyrazole and the difluorophenoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-((2,5-difluorophenoxy)methyl)-1H-pyrazole
- 4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-aminopyrazole
Uniqueness
4-Chloro-1-((2,5-difluorophenoxy)methyl)-3-nitro-1H-pyrazole is unique due to the presence of both the nitro and difluorophenoxy groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
4-chloro-1-[(2,5-difluorophenoxy)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N3O3/c11-7-4-15(14-10(7)16(17)18)5-19-9-3-6(12)1-2-8(9)13/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIFGTGZQDNRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCN2C=C(C(=N2)[N+](=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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